3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
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Overview
Description
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multiple steps. One common route includes the condensation of 4,8-dimethyl-2-oxo-2H-chromen-7-yl with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the esterification of the resulting intermediate with 6-{[(benzyloxy)carbonyl]amino}hexanoic acid under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4,8-dimethyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure but differ in their substituents.
Benzyl-substituted chromen-2-ones: These compounds have similar benzyl groups attached to the chromen-2-one core.
Uniqueness
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C32H33NO6 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C32H33NO6/c1-22-26-17-18-28(23(2)30(26)39-31(35)27(22)20-24-12-6-3-7-13-24)38-29(34)16-10-5-11-19-33-32(36)37-21-25-14-8-4-9-15-25/h3-4,6-9,12-15,17-18H,5,10-11,16,19-21H2,1-2H3,(H,33,36) |
InChI Key |
UJYJDLYHKQOOJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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